[7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl 2-cyano-3,3,3-trifluoropropanoate.
Introduction of the Methylthiophenyl Group: The methylthiophenyl group can be introduced through a nucleophilic substitution reaction using 5-methylthiophene-2-carboxylic acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, the compound has shown potential as a bioactive molecule with various pharmacological properties. It has been studied for its antibacterial, antifungal, and antiviral activities .
Medicine
In medicinal chemistry, the compound is being investigated for its potential as a therapeutic agent. Its diverse biological activities make it a promising candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are known for their anticancer properties.
Uniqueness
The uniqueness of 7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorophenyl and methylthiophenyl groups contribute to its biological activity .
Properties
Molecular Formula |
C18H12ClF3N4OS |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C18H12ClF3N4OS/c1-9-2-7-12(28-9)15(27)13-14(10-3-5-11(19)6-4-10)26-17(23-8-24-26)25-16(13)18(20,21)22/h2-8,14H,1H3,(H,23,24,25) |
InChI Key |
VMIUDFWTFHBFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.